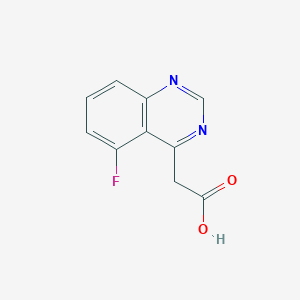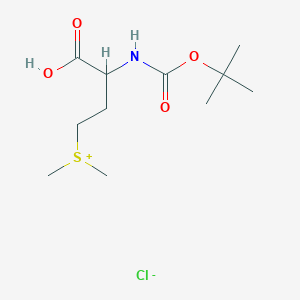
Boc-DL-methionine methylsulfonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Boc-DL-methionine methylsulfonium chloride involves the reaction of DL-methionine with methyl chloride under specific conditions. For instance, one method involves heating a mixture of DL-methionine, water, and methyl chloride at 50°-55°C for 8 hours under a pressure of 12-13 atmospheres . After cooling, the excess methyl chloride is evaporated, and the residue is filtered to obtain the product .
Análisis De Reacciones Químicas
Boc-DL-methionine methylsulfonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form methionine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the methylsulfonium group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Boc-DL-methionine methylsulfonium chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Boc-DL-methionine methylsulfonium chloride involves its role as a methionine analogue. It can protect gastric mucosa from ethanol-induced damage by promoting dermal fibroblast migration and growth . This compound also participates in methionine metabolism in some plants, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Boc-DL-methionine methylsulfonium chloride is unique compared to other methionine derivatives due to its specific structure and properties. Similar compounds include:
DL-Methionine methylsulfonium chloride: A natural derivative of methionine with protective effects on gastric mucosa.
S-Methyl-L-cysteine: Another methionine analogue used in biochemical research.
S-(5’-Adenosyl)-L-methionine chloride dihydrochloride: A compound involved in methionine metabolism.
These compounds share similar biochemical roles but differ in their specific applications and molecular structures.
Propiedades
Fórmula molecular |
C11H22ClNO4S |
|---|---|
Peso molecular |
299.82 g/mol |
Nombre IUPAC |
[3-carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-dimethylsulfanium;chloride |
InChI |
InChI=1S/C11H21NO4S.ClH/c1-11(2,3)16-10(15)12-8(9(13)14)6-7-17(4)5;/h8H,6-7H2,1-5H3,(H-,12,13,14,15);1H |
Clave InChI |
GWWWDRVGFMHDQF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC[S+](C)C)C(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


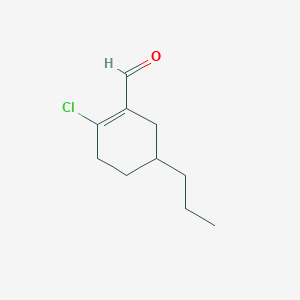
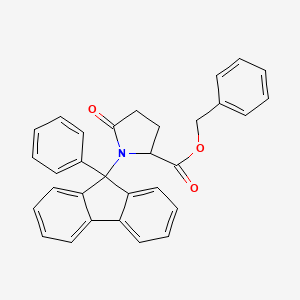
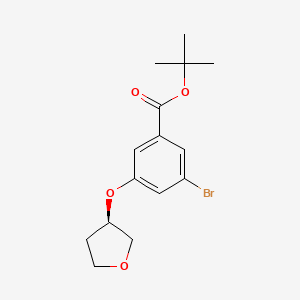
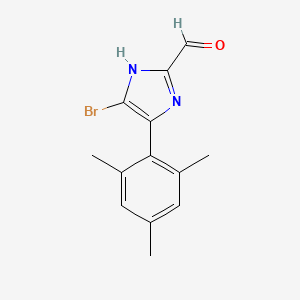
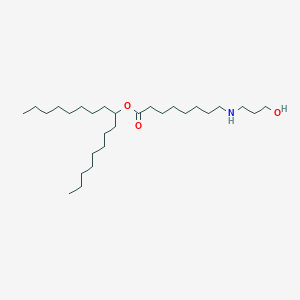
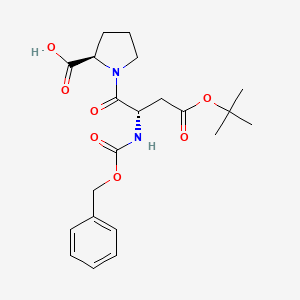
![[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B13714093.png)
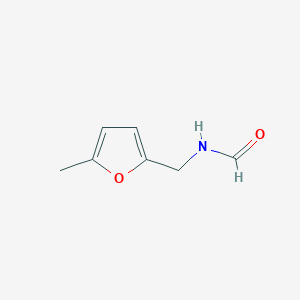
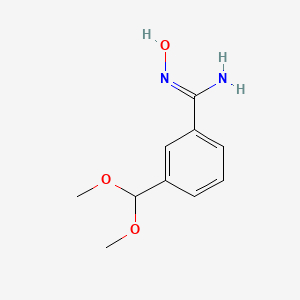
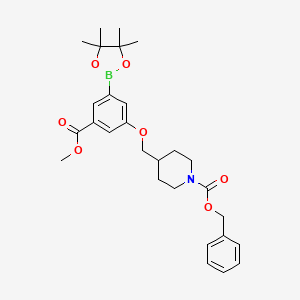
![1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714125.png)
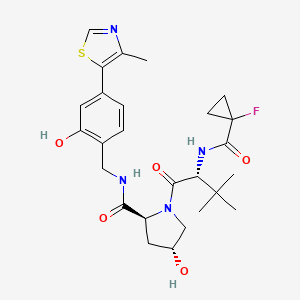
![3-Methyl-5-[(propan-2-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B13714135.png)
